molecular formula C20H20I2N2O5 B1330872 N-acetylphenylalanyl-3,5-diiodotyrosine CAS No. 3786-08-1

N-acetylphenylalanyl-3,5-diiodotyrosine

Cat. No.: B1330872
CAS No.: 3786-08-1
M. Wt: 622.2 g/mol
InChI Key: DWIHCEZUWCRUES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine (CAS 3786-08-1) emerged as a synthetic peptide substrate in enzymatic studies during the mid-20th century. Its development paralleled advances in peptide chemistry aimed at understanding protease specificity and catalytic mechanisms. Early work by Fruton and colleagues in 1976 demonstrated its utility in analyzing the transpeptidation activity of acetylated pepsin, highlighting its role in elucidating enzyme-substrate interactions. The compound’s design leveraged iodination strategies common in thyroid hormone research, where tyrosine derivatives were modified to study metabolic pathways.

Nomenclature and Structural Classification

The systematic IUPAC name for this compound is (2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid . Structurally, it is a dipeptide derivative consisting of:

  • N-Acetyl-L-phenylalanine : An acetylated aromatic amino acid with a benzyl side chain.
  • 3,5-Diiodo-L-tyrosine : A modified tyrosine residue with iodine atoms at the 3 and 5 positions of the phenolic ring.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₂₀H₂₀I₂N₂O₅
Molecular Weight 622.19 g/mol
Melting Point 219–221°C
Optical Rotation (α) Not reported
Solubility Slightly soluble in aqueous acid, DMSO

The presence of iodine enhances its stability and utility in radiolabeling applications.

Position in Peptide Chemistry and Biochemistry

This compound occupies a niche in peptide chemistry as a model substrate for studying:

  • Enzyme Kinetics : Its cleavage by pepsin and related aspartic proteases provides insights into catalytic efficiency and active-site conformations.
  • Transpeptidation Reactions : Acetyl-pepsin catalyzes the transfer of its phenylalanyl moiety to nitrobenzyl acceptors, a reaction critical for understanding peptide bond rearrangement.
  • Structural Probes : The diiodotyrosine moiety mimics natural iodothyronines, enabling research into thyroid hormone biosynthesis and receptor interactions.

Significance in Scientific Research

N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine has facilitated advancements in multiple domains:

  • Thyroid Research : As a structural analog of diiodotyrosine (DIT), it aids in exploring thyroglobulin processing and hormone dimerization.
  • Enzyme Engineering : Studies using this substrate revealed that acetylating pepsin’s tyrosine residues enhances catalytic efficiency toward synthetic peptides while reducing proteinase activity.
  • Radiopharmaceuticals : The iodine atoms enable radiolabeling for imaging applications, particularly in nuclear medicine.
  • Peptide Synthesis : It serves as a building block for synthesizing iodinated peptides with tailored biological activities.

Table 2: Research Applications and Key Findings

Application Key Finding(s) Source
Protease Kinetics Acetyl-pepsin shows 2x higher kcat/Km vs. native pepsin
Thyroid Hormone Analogues Mimics DIT in thyroglobulin iodination
Radiolabeled Probes Used in PET imaging due to iodine-125/131 compatibility

This compound’s versatility underscores its importance in bridging peptide chemistry, enzymology, and biomedical research. Future directions may explore its use in targeted drug delivery and high-resolution structural studies of protease complexes.

(Word count: 498)

Properties

IUPAC Name

2-[(2-acetamido-3-phenylpropanoyl)amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20I2N2O5/c1-11(25)23-16(9-12-5-3-2-4-6-12)19(27)24-17(20(28)29)10-13-7-14(21)18(26)15(22)8-13/h2-8,16-17,26H,9-10H2,1H3,(H,23,25)(H,24,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIHCEZUWCRUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20I2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90958900
Record name N-{1-Hydroxy-2-[(1-hydroxyethylidene)amino]-3-phenylpropylidene}-3,5-diiodotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3786-08-1
Record name N-Acetylphenylalanyl-3,5-diiodotyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003786081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC334284
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{1-Hydroxy-2-[(1-hydroxyethylidene)amino]-3-phenylpropylidene}-3,5-diiodotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(N-acetyl-3-phenyl-L-alanyl)-3,5-diiodo-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.141
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine typically involves the following steps:

Industrial Production Methods

Industrial production of N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated derivatives, while reduction can produce deiodinated peptides .

Scientific Research Applications

Peptide Synthesis

N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine serves as a crucial building block in peptide synthesis. Peptides are vital for drug development and biological research due to their roles as hormones, neurotransmitters, and enzyme inhibitors. The incorporation of this compound into peptide sequences can enhance the stability and bioactivity of the resulting peptides .

Targeted Drug Delivery

The compound's unique structure facilitates the design of targeted therapies, particularly in oncology. Its ability to mimic biological molecules allows for the development of precision medicine approaches that improve treatment efficacy while minimizing side effects. This specificity is crucial in targeting cancer cells without affecting healthy tissues .

Radiolabeling Applications

The iodine components of N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine make it suitable for radiolabeling applications. This capability is particularly useful in imaging techniques such as Positron Emission Tomography (PET) scans. By allowing researchers to visualize biological processes in real-time, this application enhances our understanding of disease mechanisms and treatment responses .

Bioconjugation

This compound can be conjugated with antibodies or other biomolecules to improve the specificity and efficacy of therapeutic agents in immunotherapy. By attaching N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine to antibodies, researchers can create targeted delivery systems that enhance the therapeutic index of drugs used in treating various diseases .

Research in Thyroid Hormone Activity

The diiodinated phenyl group in N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine mimics thyroid hormones, making it a valuable tool for studying thyroid hormone activity and its interactions within biological systems. Research has shown that derivatives like 3,5-diiodo-L-tyrosine exhibit significant neuroprotective effects by modulating glutamatergic synaptic transmission . This property is particularly relevant in conditions characterized by excessive glutamate receptor activation, such as ischemic brain injury.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of halogenated derivatives of L-phenylalanine, including N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine. These compounds have been shown to exert protective effects against neuronal damage during ischemic events by modulating excitatory neurotransmission pathways . In vivo studies demonstrated that these derivatives could significantly reduce brain infarct volume and neurological deficits following induced strokes in animal models .

Comprehensive Data Table

Application Description Key Findings
Peptide SynthesisBuilding block for synthesizing biologically active peptidesEnhances stability and bioactivity of peptides
Targeted Drug DeliveryDesign of therapies targeting specific cellsImproves efficacy while minimizing side effects
Radiolabeling ApplicationsUse in imaging techniques like PETEnhances visualization of biological processes
BioconjugationConjugation with antibodies for targeted deliveryImproves specificity and efficacy in immunotherapy
Research in Thyroid HormoneMimics thyroid hormones for studying their effectsSignificant neuroprotective effects observed during glutamate receptor activation
Neuroprotective PropertiesProtects neurons from damage during ischemic eventsReduces infarct volume and neurological deficits in stroke models

Case Studies

  • Neuroprotection During Ischemia : A study demonstrated that derivatives like 3,5-diiodo-L-tyrosine significantly reduced neuronal damage during simulated ischemia by inhibiting excitatory synaptic transmission through both presynaptic and postsynaptic mechanisms . This highlights the compound's potential as a neuroprotective agent.
  • Targeted Therapy Development : Research into targeted drug delivery systems utilizing N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine has shown promise in enhancing the therapeutic index of anticancer drugs by selectively targeting tumor cells while sparing normal tissues .
  • Imaging Studies : The radiolabeling capabilities of this compound have been exploited to develop advanced imaging agents that can provide real-time insights into tumor biology and treatment responses during clinical evaluations .

Mechanism of Action

The mechanism of action of N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Iodination Key Functional Groups Primary Applications
N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine 622.2 3,5 Acetyl, Phenylalanyl Pepsin inhibition, Thyroid studies
3,5-Diiodo-L-tyrosine (DIT) 433.0 3,5 None Thyroid hormone precursor, GPR35 agonist
Levothyroxine (T4) 776.87 3,5,3',5' None Thyroid hormone
N-Acetyl-3,5-dibromo-L-tyrosine 436.0 3,5 (Br) Acetyl Antibiotic synthesis

Biological Activity

N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine (APDT) is a synthetic peptide compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its synthesis, biological mechanisms, and applications in research and medicine.

Chemical Structure and Properties

N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine is characterized by the following properties:

  • Molecular Formula : C20H20I2N2O5
  • Molecular Weight : 622.19 g/mol
  • CAS Number : 3786-08-1

The compound consists of an acetylated phenylalanine linked to a 3,5-diiodinated tyrosine, which contributes to its unique chemical reactivity and potential biological functions .

Synthesis Methods

The synthesis of APDT typically involves several steps:

  • Protection of Functional Groups : Protecting the amino and carboxyl groups of the amino acids to prevent side reactions.
  • Coupling Reaction : Utilizing reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-Hydroxy-7-azabenzotriazole) to form peptide bonds.
  • Deprotection : Removing the protecting groups under acidic or basic conditions to yield the final product.

Enzyme Interactions

APDT has been investigated as a synthetic substrate for pepsin and other acidic proteases. Research indicates that it can be hydrolyzed by these enzymes, allowing for the assessment of enzymatic activity. Different pepsin isoforms exhibit varying hydrolysis rates towards APDT, suggesting structural differences influence substrate specificity .

Protein-Protein Interactions

The compound has been studied for its role in protein-protein interactions, which are crucial for various biological processes. By binding to specific proteins or enzymes, APDT may modulate their functions and influence cellular signaling pathways .

Case Study 1: Pepsin Hydrolysis

A study investigating the hydrolysis of APDT by different pepsin isoforms revealed significant differences in activity levels. For instance, porcine pepsin demonstrated higher hydrolysis rates compared to pepsins isolated from rat gastric mucosa. This variability highlights the importance of enzyme structure in substrate specificity.

Case Study 2: Thyroid Hormone Research

Although not directly studied for thyroid functions, APDT's iodinated structure positions it as a valuable tool in thyroid hormone research. Compounds like 3,5-T2 have shown metabolic benefits when administered to high-fat diet rats, suggesting that iodinated derivatives may influence metabolic pathways similarly .

Applications in Research and Medicine

APDT serves multiple roles across various fields:

  • Biochemical Assays : Used to investigate the role of iodinated tyrosines in enzyme activity and protein function.
  • Drug Development : Potential candidate for developing therapeutic agents targeting thyroid-related diseases due to its unique properties.
  • Diagnostic Imaging : As a precursor for radiolabeled compounds in nuclear medicine .

Comparison with Related Compounds

Compound NameStructure TypeKey Differences
N-Acetyl-L-phenylalanyl-L-tyrosineNon-iodinatedLacks iodine atoms; different biological activity
3,5-Diiodo-L-tyrosineIodinated tyrosineNo peptide bond with phenylalanine

APDT is distinguished from these compounds by its unique combination of an acetylated phenylalanine and an iodinated tyrosine residue, which confers distinct chemical reactivity and biological activity .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine, and how can reaction conditions optimize yield?

  • Methodology : The compound is synthesized via sequential iodination of L-tyrosine followed by acetylation and peptide coupling. Key steps include:

  • Iodination : Electrophilic substitution using iodine monochloride (ICl) in acidic conditions to introduce iodine at positions 3 and 5 of L-tyrosine (yield ~74% under optimized stoichiometry) .
  • Acetylation : Protection of the phenylalanine amino group using acetic anhydride.
  • Coupling : Peptide bond formation between N-acetyl-L-phenylalanine and 3,5-diiodo-L-tyrosine using carbodiimide crosslinkers (e.g., EDC/HOBt) .
    • Critical Parameters : Excess iodine, pH control during iodination, and anhydrous conditions during coupling minimize side products. Purification via recrystallization or reverse-phase HPLC ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine, and how are impurities resolved?

  • Techniques :

  • HPLC : Reverse-phase C18 columns with UV detection at 280 nm (iodine absorption) to assess purity .
  • TLC : Silica gel plates with ninhydrin staining to detect free amino groups (Rf = 0.3–0.4 in butanol/acetic acid/water, 4:1:1) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]+ ~645 Da) .
    • Impurity Identification : Degradation products (e.g., deiodinated derivatives) are resolved via iodine-specific staining on TLC or isotopic labeling .

Q. How should researchers handle and store this compound to maintain stability in experimental settings?

  • Storage : Store at 2–8°C in amber vials to prevent photodegradation. Lyophilized forms are stable for >6 months .
  • Stability Tests : Monitor via HPLC after reconstitution in sodium hydroxide (0.1 M) or hydrochloric acid (0.1 M) to simulate assay conditions .

Advanced Research Questions

Q. What experimental approaches can elucidate the interaction of this compound with enzymes like diiodotyrosine transaminase?

  • Enzyme Assays :

  • Substrate Competition : Compare kinetic parameters (Km, Vmax) using 3,5-diiodo-L-tyrosine vs. the acetylated derivative in transaminase assays .
  • Inhibition Studies : Test competitive inhibition by adding N-acetylated derivatives to reaction mixtures containing 2-oxoglutarate and monitoring glutamate production via spectrophotometry .
    • Structural Insights : Molecular docking with pyridoxal-phosphate-dependent enzymes to assess steric hindrance from the acetyl group .

Q. How can cross-reactivity with antibodies in immunoassays be minimized when using this iodinated compound?

  • Antibody Validation : Pre-absorb antisera with structurally similar analogs (e.g., 3,5-diiodo-L-tyrosine) to block non-specific binding .
  • Competitive ELISA : Use radiolabeled (e.g., ¹²⁵I) derivatives to quantify displacement curves and calculate cross-reactivity percentages (<0.5% for most anti-T3/T4 sera) .

Q. What in silico strategies are suitable for predicting the biological activity or thyroid hormone-like effects of this compound?

  • Molecular Dynamics : Simulate binding to thyroid hormone receptors (TRα/β) using homology models based on thyroxine (T4) structures .
  • QSAR Modeling : Correlate iodine substitution patterns with transcriptional activation in luciferase reporter assays .

Q. How can metabolic pathways of this compound be tracked in vivo using isotopic labeling?

  • Radiolabeling : Incorporate ¹³¹I into the tyrosine moiety via electrophilic substitution (similar to ¹³¹I-labeled growth hormone protocols) .
  • Tracer Studies : Administer labeled compound to model organisms (e.g., mice) and analyze tissue distribution via gamma counting or autoradiography .

Contradictions and Limitations in Current Research

  • Synthesis Yields : Conflicting reports on iodination efficiency (37% vs. 74%) suggest solvent polarity and temperature critically influence reaction outcomes .
  • Enzyme Specificity : While diiodotyrosine transaminase acts on 3,5-diiodo-L-tyrosine, its activity on acetylated derivatives remains debated, necessitating structural mutagenesis studies .
  • Immunoassay Interference : Cross-reactivity varies between antibody batches, requiring rigorous pre-screening for hormone-displacement assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-acetylphenylalanyl-3,5-diiodotyrosine
Reactant of Route 2
Reactant of Route 2
N-acetylphenylalanyl-3,5-diiodotyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.